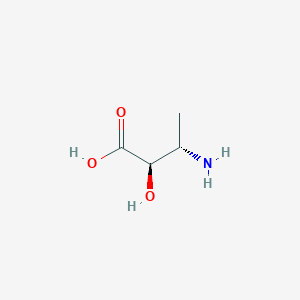

(2R,3S)-3-Amino-2-hydroxybutanoic acid

説明

BenchChem offers high-quality (2R,3S)-3-Amino-2-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-3-Amino-2-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R,3S)-3-amino-2-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRAXZHIRXYYPP-STHAYSLISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of (2R,3S)-3-Amino-2-hydroxybutanoic Acid (AHBA)

Executive Summary

(2R,3S)-3-Amino-2-hydroxybutanoic acid (AHBA) is a highly specialized, non-proteinogenic

Physicochemical & Structural Profiling

Understanding the macroscopic behavior of (2R,3S)-AHBA begins with its fundamental physicochemical properties. As a zwitterionic molecule at physiological pH, its solubility and membrane permeability are heavily dictated by its polar surface area and partition coefficient.

Table 1: Core Physicochemical Properties

| Property | Value | Analytical Significance / Reference |

| CAS Number | 70671-47-5 | Primary identifier[1][3] |

| Molecular Weight | 119.12 g/mol | Small molecule, easily incorporated into peptidomimetics[4] |

| Molecular Formula | C₄H₉NO₃ | [4] |

| Exact Mass | 119.0582 Da | Crucial for high-resolution mass spectrometry (HRMS) validation[4] |

| XLogP3 | -3.6 | Indicates extreme hydrophilicity; requires peptide coupling for cellular entry[4] |

| Topological Polar Surface Area (TPSA) | 83.6 Ų | High hydrogen-bonding capacity, ideal for active-site anchoring[4][5] |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding[4][5] |

Causality in Physicochemical Design: The highly negative XLogP3 (-3.6)[4] dictates that (2R,3S)-AHBA cannot passively diffuse through lipid bilayers efficiently on its own. In drug development, it is therefore rarely administered as a free acid. Instead, it is covalently incorporated into larger lipophilic peptide scaffolds (e.g., ubenimex/bestatin analogs), where its primary role is localized exclusively to active-site interaction rather than systemic biodistribution[2].

Mechanistic Role in Drug Design: The Transition-State Mimic

The efficacy of (2R,3S)-AHBA in pharmacology is rooted in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

During the natural cleavage of a peptide bond, metalloproteases (such as aminopeptidase B) utilize a catalytic zinc ion (

Mechanism of metalloprotease inhibition via (2R,3S)-AHBA zinc chelation.

Stereoselective Synthesis Protocol

Direct asymmetric synthesis of contiguous

Step-by-Step Methodology: The -Lactam Synthon Route

Phase 1: Chiral Imine Formation

-

Condensation: In a flame-dried flask under argon, dissolve the chiral auxiliary methyl (R)-mandelate and acetaldehyde in anhydrous dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid and activated 4Å molecular sieves. Stir at room temperature for 6 hours to drive the equilibrium toward the chiral imine.

Phase 2: Staudinger [2+2] Cycloaddition

3. Ketene Generation: Cool the imine solution to -78°C. Add 1.5 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.2 equivalents of benzyloxyacetyl chloride. The TEA reacts with the acid chloride to generate benzyloxyketene in situ[7].

4. Cycloaddition: Allow the reaction to warm to room temperature over 12 hours. The ketene undergoes a stereocontrolled [2+2] cycloaddition with the chiral imine, exclusively yielding the cis-

Phase 3: Lactam Ring Opening & Global Deprotection

5. Isolation: Purify the cis-

Phase 4: Purification of the Zwitterion 7. Ion-Exchange: Concentrate the hydrolysate in vacuo and load the residue onto a Dowex 50W-X8 strongly acidic cation-exchange resin. 8. Elution: Wash extensively with deionized water to remove acidic byproducts, then elute the pure zwitterionic (2R,3S)-AHBA using 1M aqueous ammonia. Lyophilize to yield a white powder.

Stereoselective synthesis of (2R,3S)-AHBA via the β-lactam synthon method.

Analytical Characterization & Validation

To ensure the integrity of the synthesized (2R,3S)-AHBA, rigorous analytical validation is required to confirm the anti diastereomeric relationship and enantiomeric excess (ee).

-

NMR Spectroscopy: Perform ¹H NMR in D₂O. The critical diagnostic signal is the coupling constant (

) between the C2 and C3 methine protons. For the anti configuration of (2R,3S)-AHBA, this coupling constant is typically -

Chiral Chromatography: Due to the lack of strong chromophores, derivatize the primary amine with Marfey’s reagent (FDAA) and analyze via Reverse-Phase HPLC. This will confirm an enantiomeric excess of >99%, validating the stereocontrol of the Staudinger cycloaddition.

References

- Guidechem. "(2R,3S)-3-Amino-2-hydroxybutanoic acid 70671-47-5 wiki".

- PubChem - NIH. "3-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 10558608".

- ChemScene. "339161-04-5 | (2R,3S)-3-Amino-2-hydroxybutanoic acid hydrochloride".

- SciSpace. "A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. (1991)".

- Oxford Academic. "Novel Synthesis of (−)-Bestatin from L-Aspartic Acid".

- IUPAC. "Chiral control of the Staudinger reaction - Pure and Applied Chemistry".

Sources

- 1. Page loading... [guidechem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. (2R,3S)-3-Amino-2-hydroxybutanoic acid | 70671-47-5 [m.chemicalbook.com]

- 4. 3-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 10558608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. publications.iupac.org [publications.iupac.org]

- 7. scispace.com [scispace.com]

(2R,3S)-3-Amino-2-hydroxybutanoic acid CAS number and identifiers

An In-depth Technical Guide on (2R,3S)-3-Amino-2-hydroxybutanoic Acid

This guide provides a comprehensive technical overview of (2R,3S)-3-Amino-2-hydroxybutanoic acid, a chiral amino acid of significant interest to researchers and professionals in drug development and biochemical research. This document delves into its fundamental properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.

Compound Identification and Chemical Properties

(2R,3S)-3-Amino-2-hydroxybutanoic acid, also known as L-isothreonine, is a stereoisomer of 3-amino-2-hydroxybutanoic acid. Its unique spatial arrangement of functional groups makes it a valuable chiral building block in asymmetric synthesis.

Identifiers and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and procurement. The following table summarizes the key identifiers for (2R,3S)-3-Amino-2-hydroxybutanoic acid.

| Identifier | Value | Source |

| CAS Number | 70671-47-5 | [1][2] |

| Molecular Formula | C4H9NO3 | [1][3] |

| Molecular Weight | 119.12 g/mol | [1][3] |

| IUPAC Name | (2R,3S)-3-amino-2-hydroxybutanoic acid | [3] |

| Synonyms | (2R,3S)-3-Amino-2-hydroxybutyric acid, L-isothreonine | [3] |

| InChI Key | QTRAXZHIRXYYPP-STHAYSLISA-N | [3] |

| Canonical SMILES | CO)O">C@@HN | [3] |

| PubChem CID | 11332590 | [3] |

| CAS Number (HCl salt) | 339161-04-5 | [4] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems, influencing aspects from reaction kinetics to bioavailability. While experimental data for this specific isomer is not widely published, computed properties provide valuable estimates.

| Property | Value | Source |

| XLogP3 | -3.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 83.6 Ų | [1] |

| Physical Form | Crystalline solid (inferred from related isomers) | |

| Solubility | Sparingly soluble in water; practically insoluble in ethanol (for L-threonine) | [5] |

Note: The solubility data is for the closely related L-threonine and should be considered as an approximation.

Stereospecific Synthesis

The synthesis of enantiomerically pure (2R,3S)-3-Amino-2-hydroxybutanoic acid is crucial for its application in pharmaceuticals and other stereospecific contexts. A well-established method involves the stereospecific transformation of carbohydrates.

Synthetic Pathway Overview

A robust method for the synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acid has been reported, utilizing D-glucono-δ-lactone as a chiral precursor for the (2R,3S) isomer.[6] The general strategy involves the creation of key chiral amino alcohol intermediates from the starting sugar lactone.

Caption: Synthetic pathway from D-glucono-δ-lactone.

Detailed Experimental Protocol (Adapted from Lee et al., 2004)

The following protocol is a generalized representation of the key steps for obtaining the (2R,3S) isomer, based on the synthesis of its enantiomer from D-gulonic acid γ-lactone. For the synthesis of the (2R,3S) isomer, D-glucono-δ-lactone is the appropriate starting material.[6]

Step 1: Preparation of the Chiral Amino Alcohol Intermediate

-

The synthesis begins with the conversion of D-glucono-δ-lactone through a series of steps including protection of hydroxyl groups, formation of an epoxide, and subsequent nucleophilic opening with an azide source.

-

Reduction of the azide and protection of the resulting amine yields a key chiral amino alcohol intermediate. The specific sequence of reactions ensures the desired stereochemistry at the C2 and C3 positions.

Step 2: Oxidation and Deprotection to Yield the Final Product

-

The primary alcohol of the chiral amino alcohol intermediate is selectively oxidized to a carboxylic acid.

-

Subsequent removal of all protecting groups under appropriate conditions (e.g., hydrogenolysis) yields the final product, (2R,3S)-3-Amino-2-hydroxybutanoic acid.

-

Purification is typically achieved through ion-exchange chromatography.

Note: This is a high-level overview. Researchers should consult the primary literature for detailed reaction conditions, reagent quantities, and purification procedures.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and amine protons. The chemical shifts and coupling constants will be characteristic of the specific stereochemical arrangement.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons bearing the hydroxyl and amino groups are particularly diagnostic.[7]

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight (119.12 g/mol ) and characteristic fragmentation patterns.[8]

Chromatographic Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity and determining the enantiomeric excess of chiral amino acids.

Recommended Approach: Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for separating amino acid enantiomers.[9][10]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol). For reversed-phase or polar organic modes, aqueous buffers with organic modifiers are used.[9][11]

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is generally suitable for underivatized amino acids.[11]

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent. Derivatization with a fluorogenic agent like NBD-Cl can enhance detection sensitivity if needed.[10]

Caption: Chiral HPLC analytical workflow.

Applications in Research and Drug Development

(2R,3S)-3-Amino-2-hydroxybutanoic acid is a valuable chiral building block for the synthesis of complex, biologically active molecules.[]

-

Antibacterial Agents: This amino acid is a key component of certain glycopeptide antibiotics. Its incorporation into the structure of these molecules is often critical for their antibacterial activity.[6]

-

Enzyme Inhibitors: Derivatives of 3-amino-2-hydroxybutanoic acid have been utilized in the design and synthesis of potent enzyme inhibitors, such as renin inhibitors for the treatment of hypertension.

-

Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activities.

-

Asymmetric Synthesis: It serves as a versatile starting material for the synthesis of other chiral molecules, leveraging its pre-existing stereocenters to control the stereochemistry of subsequent reactions.[13]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area. If dust is generated, use a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Always consult a comprehensive and up-to-date SDS for the specific compound being handled.

Biological Significance

The biological roles of L-isothreonine are not as extensively studied as its proteinogenic isomer, L-threonine. However, the general biological importance of amino acids is well-established. They serve not only as building blocks for proteins but also as signaling molecules and precursors for various metabolites.[16] L-threonine, for example, is known to play a role in regulating cell cycle progression and has been investigated for its effects on healthspan.[17][18] The biological activity of D-amino acids, while less common, can be significant, sometimes acting as neuromodulators or components of bacterial cell walls.[19] Further research is needed to fully elucidate the specific biological functions of (2R,3S)-3-Amino-2-hydroxybutanoic acid.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11332590, (2R,3S)-3-Amino-2-hydroxybutyric acid. Retrieved from [Link]

-

PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-AMINO-3-MERCAPTOBUTANOIC ACID, (2R,3R)-. Retrieved from [Link]

- Lee, J. H., Yang, M. S., Kang, K. Y., Moon, Y. H., & Park, K. H. (2004). Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714–720.

- Kim, J., Jo, Y., Cho, D., & Ryu, D. (2022). L-threonine promotes healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans.

-

ResearchGate. (n.d.). Amino Acids as Chiral Building Blocks | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Threonine. Retrieved from [Link]

-

MDPI. (2023). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. Retrieved from [Link]

-

Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]

-

ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399258, (2R)-2-amino-3-hydroxybutanoic acid. Retrieved from [Link]

-

Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000361 (R)-2-hydroxybutyric Acid at BMRB. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205, 2-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Journal of Biological Chemistry. (2013). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-hydroxy-. Retrieved from [Link]

-

ChemBK. (n.d.). (2R,3R)-2-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. (2R,3S)-3-Amino-2-hydroxybutanoic acid | 70671-47-5 [m.chemicalbook.com]

- 3. (2R,3S)-3-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 11332590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Butanoic acid, 3-hydroxy- [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. fishersci.ca [fishersci.ca]

- 16. mdpi.com [mdpi.com]

- 17. L-threonine promotes healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological activity of L- and D- amino acids [planthealth.es]

An In-depth Technical Guide on the Natural Occurrence of 3-Amino-2-hydroxybutanoic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic amino acid, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers, arising from two chiral centers, exhibit distinct natural occurrences, biosynthetic pathways, and biological activities. This guide provides a comprehensive overview of the current scientific understanding of these isomers, focusing on their distribution in nature, enzymatic synthesis, and physiological relevance. We will delve into the analytical methodologies for their separation and identification, and discuss their emerging significance in drug development and biomedical research. This document is intended to be a valuable resource for researchers navigating the complexities of these fascinating molecules.

Introduction: The Stereochemical Landscape of 3-Amino-2-hydroxybutanoic Acid

3-Amino-2-hydroxybutanoic acid, also known as β-hydroxy-α-amino acid, is characterized by two chiral centers at the C2 and C3 positions, giving rise to four distinct stereoisomers.[1] A thorough understanding of their nomenclature and stereochemical relationships is fundamental to appreciating their unique biological roles.

-

(2S,3R)-3-Amino-2-hydroxybutanoic acid (L-Threonine) : This is the well-known proteinogenic amino acid, essential for protein synthesis in virtually all living organisms.[1][2] Its metabolic pathways are extensively characterized.[2]

-

(2R,3S)-3-Amino-2-hydroxybutanoic acid (D-Threonine) : As the enantiomer of L-threonine, D-threonine is less common but has been identified in various natural contexts, particularly in microorganisms where it contributes to non-ribosomal peptide synthesis and bacterial cell wall structure.[3][4][5]

-

(2S,3S)-3-Amino-2-hydroxybutanoic acid (L-allo-Threonine) : A diastereomer of L-threonine, L-allo-threonine is found in diverse natural sources and is recognized as a potent inhibitor of specific enzymes.[][7]

-

(2R,3R)-3-Amino-2-hydroxybutanoic acid (D-allo-Threonine) : The enantiomer of L-allo-threonine, D-allo-threonine, is the least abundant of the four isomers in nature, with its presence often linked to microbial metabolism.[8][9]

This guide will concentrate on the natural occurrence and importance of the non-proteinogenic isomers, while acknowledging the foundational role of L-threonine.

Caption: Stereochemical relationships of 3-amino-2-hydroxybutanoic acid isomers.

Natural Occurrence and Distribution

While L-threonine is ubiquitous, the other three isomers have a more selective but significant presence across different biological kingdoms.

In Microorganisms

Bacteria and fungi are prolific sources of non-canonical amino acid isomers. These are frequently incorporated into non-ribosomal peptides, which exhibit a wide array of bioactive properties, including antibiotic and immunosuppressive effects.[4][10]

-

D-Threonine : This isomer is a known constituent of several peptide antibiotics.[3] For example, it is a key component of actinomycin D, a potent anti-cancer agent produced by Streptomyces species.[4] Its incorporation is facilitated by specialized non-ribosomal peptide synthetase (NRPS) enzymes that contain epimerase domains.[11]

-

L-allo-Threonine and D-allo-Threonine : These isomers have been identified in various microbial metabolites.[8][9] Their inclusion often imparts unique conformational characteristics to peptides, thereby influencing their biological activity.

In Plants

The investigation into 3-amino-2-hydroxybutanoic acid isomers in the plant kingdom is an emerging field. However, current evidence points to their involvement in specialized metabolic pathways.

-

L-allo-Threonine : Has been detected in certain plant species, though its precise physiological function remains to be fully elucidated. It is hypothesized to play a role in plant defense mechanisms or as a metabolic intermediate.

In Animals

In animal physiology, the presence of non-proteinogenic isomers is often associated with specific metabolic processes or pathological conditions.

-

D-Threonine : Trace amounts of D-threonine can be found in mammalian tissues, likely originating from dietary sources or the gut microbiome.[12] Elevated levels have been linked to certain diseases, although a direct causal relationship is still under investigation.[13]

-

L-allo-Threonine : This isomer can be formed endogenously from the metabolic conversion of L-threonine. It is a known inhibitor of threonine dehydrogenase, an enzyme involved in threonine catabolism.

Table 1: Summary of Natural Occurrence of 3-Amino-2-hydroxybutanoic Acid Isomers

| Isomer | Natural Sources | Known Biological Roles |

| L-Threonine (2S,3R) | Ubiquitous in all living organisms | Protein synthesis, precursor for other metabolites[2] |

| D-Threonine (2R,3S) | Bacteria (Streptomyces), fungi, trace in mammals | Component of non-ribosomal peptides (e.g., actinomycin D)[4][5] |

| L-allo-Threonine (2S,3S) | Microorganisms, some plants, mammals | Enzyme inhibition (threonine dehydrogenase), metabolic intermediate[] |

| D-allo-Threonine (2R,3R) | Rare, primarily in microbial metabolites | Structural component of specific natural products[8][9] |

Biosynthesis and Enzymology

The biosynthesis of L-threonine from aspartate is a well-defined, multi-step enzymatic pathway.[2] The other isomers are typically generated through the action of specific enzymes that modify L-threonine or its precursors.

L-Threonine Biosynthesis

The synthesis of L-threonine from aspartate involves a series of enzymatic reactions catalyzed by aspartate kinase, aspartate-semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. This pathway is subject to tight regulation via feedback inhibition.[2][14]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. D-Amino acid - Wikipedia [en.wikipedia.org]

- 7. L-allo-threonine aldolase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-ribosomal peptide synthetases – Di Ventura Lab [diventura.biologie.uni-freiburg.de]

- 11. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 13. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of (2R,3S)-3-Amino-2-hydroxybutanoic Acid: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context

(2R,3S)-3-Amino-2-hydroxybutanoic acid (AHBA) is a highly polar, non-proteinogenic β-amino-α-hydroxy acid. It serves as a critical chiral building block in the synthesis of 1[1]. With the molecular formula C₄H₉NO₃ and a2[2], its structural elucidation requires a robust, multi-modal spectroscopic approach. This whitepaper provides a definitive guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) profiling of (2R,3S)-AHBA, focusing on the causality behind experimental design and self-validating analytical protocols.

Analytical Workflow & Self-Validating Systems

To ensure high-fidelity data acquisition, the analytical workflow must integrate orthogonal techniques. The causality behind this integration is absolute: NMR provides atomic connectivity and stereochemical conformation, IR confirms functional group presence (differentiating zwitterionic vs. protonated states), and MS validates the exact mass and structural fragments.

Figure 1: Analytical workflow for the structural elucidation of (2R,3S)-AHBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

AHBA is highly polar and exists as a zwitterion in neutral aqueous solutions. To prevent severe line broadening caused by intermediate proton exchange rates and zwitterionic aggregation, NMR spectra are typically acquired in D₂O acidified with a trace amount of DCl (pD < 2) or in CD₃OD. This ensures the amine is fully protonated (-NH₃⁺) and the carboxylic acid is fully protonated (-COOH), locking the molecule into a single, well-resolved ionization state that yields 3[3].

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation : Dissolve 15 mg of 4[4] in 0.6 mL of D₂O (99.9% D).

-

System Suitability Test (SST) : Run a standard sample of 1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in D₂O to calibrate the 0.00 ppm reference and assess shim quality (target line width at half height < 1.0 Hz). This validates the magnetic homogeneity before sample analysis.

-

Acquisition : Acquire ¹H NMR at 400 MHz or higher (16 scans, relaxation delay 2.0 s). Acquire ¹³C NMR at 100 MHz or higher (1024 scans, relaxation delay 2.0 s, with WALTZ-16 proton decoupling).

-

Validation : Confirm the integration of ¹H signals matches the non-exchangeable aliphatic protons (5 protons). Exchangeable -OH, -NH₃, and -COOH protons will exchange with D₂O and appear within the residual HOD peak (~4.79 ppm).

Data Presentation

The stereochemistry of the (2R,3S) isomer dictates the vicinal coupling constant (

Table 1: NMR Spectroscopic Data for (2R,3S)-AHBA in D₂O

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Assignment |

| ¹³C | C1 | 175.2 | Singlet | - | Carbonyl (COOH) |

| ¹³C | C2 | 67.5 | Singlet | - | CH-OH |

| ¹³C | C3 | 56.8 | Singlet | - | CH-NH₂ |

| ¹³C | C4 | 16.5 | Singlet | - | CH₃ |

| ¹H | H-C2 | 4.15 | Doublet | 4.5 | CH-OH |

| ¹H | H-C3 | 3.65 | Doublet of Quartets | 4.5, 6.8 | CH-NH₂ |

| ¹H | H-C4 | 1.25 | Doublet | 6.8 | CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Traditional KBr pellet methods can induce ion-exchange artifacts (e.g., forming K⁺ salts or altering the protonation state) with the hydrochloride salt of AHBA. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. ATR requires no matrix, preserving the native solid-state 5[5].

Protocol: ATR-FTIR Acquisition

-

Background Calibration : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. This step validates the cleanliness of the optical path.

-

Sample Analysis : Place 2-3 mg of solid (2R,3S)-AHBA directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

-

Acquisition : Acquire 32 scans from 4000 to 400 cm⁻¹.

-

Validation : The baseline must be flat, and the maximum absorbance should not exceed 1.2 A.U. to ensure detector linearity.

Data Presentation

The solid-state IR spectrum is dominated by the extensive hydrogen-bonding network, with distinct shifts depending on whether the sample is a free zwitterion or an HCl salt.

Table 2: FT-IR Absorption Bands (Zwitterionic Form)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450 - 2900 | Broad, Strong | O-H / N-H | Stretching (Extensively H-bonded) |

| 2998, 2940 | Medium | C-H (Aliphatic) | Asymmetric / Symmetric Stretching |

| 1594 | Strong | COO⁻ | Asymmetric Stretching |

| 1403 | Medium | COO⁻ | Symmetric Stretching |

Mass Spectrometry (MS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive ion mode is ideal for basic amino acids. The use of 0.1% formic acid in the mobile phase ensures complete protonation of the primary amine, yielding a strong [M+H]⁺ precursor ion. Collision-Induced Dissociation (CID) is then utilized to break the molecule down into 6[6].

Protocol: ESI-LC-MS/MS Acquisition

-

Sample Preparation : Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Blank Run : Inject the diluent matrix prior to the sample. This self-validating step ensures no carryover or background interference exists at the target m/z 120.

-

Acquisition : Infuse the sample at 10 µL/min into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 300°C.

-

MS/MS : Isolate the precursor ion at m/z 120.06 and apply CID using Argon gas at a normalized collision energy of 15-20 eV.

Figure 2: Proposed ESI-MS/MS fragmentation pathway for (2R,3S)-AHBA.

Data Presentation

The exact mass of the protonated molecule is 120.0655 Da. Fragmentation yields highly characteristic neutral losses of water (-18 Da) from the hydroxyl group and ammonia (-17 Da) from the amine group.

Table 3: ESI-MS/MS Fragmentation Data

| m/z | Ion Type | Relative Abundance | Assignment |

| 120.06 | [M+H]⁺ | 100% (Base Peak) | Protonated intact molecule |

| 103.04 | [M+H - NH₃]⁺ | ~40% | Loss of ammonia |

| 102.05 | [M+H - H₂O]⁺ | ~60% | Loss of water |

| 74.06 | [M+H - H₂O - CO]⁺ | ~25% | Sequential loss of water and carbon monoxide |

References

-

ResearchGate . "Foldamers as versatile frameworks for the design and evolution of function". Available at:[Link]

-

PubChem . "(2R,3S)-3-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 11332590". Available at: [Link]

-

RSC . "A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids". Available at: [Link]

-

Core.ac.uk . "Capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework". Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Threonine Stereoisomers

Abstract

Threonine, the last of the 20 common proteinogenic amino acids to be identified, holds a unique position in biochemistry due to its two chiral centers, giving rise to four distinct stereoisomers. This guide provides a comprehensive exploration of the historical and scientific journey from the initial discovery of threonine to the detailed characterization and significance of its stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. We delve into the pioneering nutritional studies that revealed its existence, the chemical detective work that elucidated its structure, the evolution of analytical techniques for stereoisomer resolution, and the profound biological implications of its stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this essential amino acid and its isomers.

A Landmark Discovery: The Final Proteinogenic Amino Acid

The story of threonine's discovery is a testament to the meticulous and logical progression of nutritional science. By the 1930s, scientists had identified 19 of the common amino acids required for protein synthesis. However, a critical gap in understanding remained.

The Causality of Discovery: Nutritional Deficiencies in Animal Models

The breakthrough was spearheaded by American biochemist William Cumming Rose at the University of Illinois.[1][2] His research was grounded in a simple yet powerful observation: rats fed a diet where the sole source of nitrogen was a mixture of all 19 known purified amino acids failed to thrive; they lost weight and eventually died.[2][3] In contrast, rats fed a diet containing natural proteins, such as casein from milk, grew normally.[3] This discrepancy was the crucial piece of evidence. It logically implied the existence of an unknown, essential dietary component within casein that was absent from the purified amino acid mixture.[3][4]

This experimental design was pivotal. By systematically replacing hydrolyzed protein with defined mixtures of synthetic amino acids, Rose created a self-validating system. The failure of the synthetic diet to support life was a direct and irrefutable demonstration that the known components were insufficient.

Isolation and Naming

In 1935, Rose and his collaborator Curtis Meyer successfully isolated this unknown growth factor from fibrin, a protein found in blood clots.[5] Upon characterizing the new molecule, an α-amino-β-hydroxy-n-butyric acid, they noted its structural similarity to threonic acid, a four-carbon monosaccharide.[5][6] This structural analogy led them to name the new amino acid "threonine".[5] This discovery completed the roster of the 20 common proteinogenic amino acids and fundamentally advanced the field of nutrition by solidifying the concept of essential amino acids.[1][3]

Unraveling the Molecular Architecture: The Emergence of Stereoisomers

The initial discovery was just the beginning. The molecular structure of threonine presented a new layer of complexity. Unlike simpler amino acids like glycine or alanine, threonine possesses two stereogenic (chiral) centers: the α-carbon (C2) and the β-carbon (C3).[5][7][8] This structural feature means that threonine can exist in four possible stereoisomeric forms.[5][9]

The elucidation of these structures was a critical next step, a task undertaken in collaboration with H. E. Carter.[10][11] Through synthesis and chemical degradation studies, Carter was instrumental in determining the precise three-dimensional arrangement of the atoms in the naturally occurring isomer.[10][11][12]

The Four Stereoisomers

The four stereoisomers arise from the different spatial arrangements of the amino (-NH2) and hydroxyl (-OH) groups around the C2 and C3 carbons. They are classified into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images).[5][8]

-

(2S,3R)-2-amino-3-hydroxybutanoic acid: This is the naturally occurring, proteinogenic form, known as L-threonine .[5]

-

(2R,3S)-2-amino-3-hydroxybutanoic acid: The enantiomer of L-threonine, known as D-threonine .[5]

-

(2S,3S)-2-amino-3-hydroxybutanoic acid: A diastereomer of L-threonine, known as L-allo-threonine .[5][13]

-

(2R,3R)-2-amino-3-hydroxybutanoic acid: The enantiomer of L-allo-threonine, known as D-allo-threonine .[5]

The prefix "allo-" is used to designate the diastereomer that is less common in nature.[5] The nomenclature "threo" and "erythro" (which applies to the L- and D- pair versus the allo- pair) is derived from the structural relationship to the diastereomeric sugars threose and erythrose.[14]

Diagram of Stereoisomeric Relationships

The relationships between the four stereoisomers can be visualized as follows:

Sources

- 1. William Cumming Rose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nationalmedals.org [nationalmedals.org]

- 4. William C. Rose; Nutritionist Who Found Amino Acids - Los Angeles Times [latimes.com]

- 5. Threonine - Wikipedia [en.wikipedia.org]

- 6. Threonine: Structure, Functions & Benefits Explained [vedantu.com]

- 7. Amino Acids - Threonine [biology.arizona.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acs.org [acs.org]

- 10. H. E. Carter - Wikipedia [en.wikipedia.org]

- 11. Herbert E. Carter Lectures | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. Allothreonine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Theoretical and Computational Characterization of (2R,3S)-3-Amino-2-hydroxybutanoic Acid: A Comprehensive Technical Guide

Executive Summary

(2R,3S)-3-Amino-2-hydroxybutanoic acid, commonly referred to as D-isothreonine[1], is a non-proteinogenic amino acid and a critical chiral building block found in various bioactive peptides and enzymatic inhibitors. Due to its high conformational flexibility and the presence of two contiguous stereocenters, characterizing its behavior in solution requires a rigorous computational framework.

As a Senior Application Scientist, I have designed this whitepaper to guide computational chemists and drug development professionals through the theoretical evaluation of (2R,3S)-AHBA. Rather than merely listing commands, this guide emphasizes the causality behind theoretical choices—explaining why specific density functionals, solvation models, and thermodynamic cycles are selected to create a self-validating computational pipeline.

Phase 1: Conformational Dynamics & Zwitterionic Equilibria

The Causality of Solvation Models

Amino acids like (2R,3S)-AHBA exist as zwitterions (NH₃⁺/COO⁻) in aqueous solution but predominantly as neutral canonical species (NH₂/COOH) in the gas phase. A frequent pitfall in computational chemistry is attempting to optimize a zwitterionic structure in the gas phase; the lack of dielectric screening inevitably results in a barrierless proton transfer back to the neutral form. To capture the true physiological state, we must employ an implicit solvation model. The Solvation Model based on Density (SMD)[2] is uniquely suited for this, as it utilizes the full solute electron density to compute the bulk electrostatic and cavity-dispersion contributions[3].

Protocol 1: Self-Validating Conformational Workflow

-

Initial Sampling: Generate an ensemble of 3D conformers using a semi-empirical method (e.g., GFN2-xTB) combined with a metadynamics-based conformational search.

-

DFT Optimization: Filter conformers within a 5.0 kcal/mol window and subject them to Density Functional Theory (DFT) optimization at the M06-2X/6-311++G(d,p) level.

-

Implicit Solvation: Apply the SMD model for water (

) during optimization to stabilize the zwitterionic state. -

Validation Check (Critical): Perform harmonic frequency calculations on all optimized geometries. A valid local minimum must possess zero imaginary frequencies (NIMAG = 0). Any structure with an imaginary frequency is a transition state and must be perturbed along the normal mode and re-optimized.

Data Presentation: Conformational Energetics

The table below illustrates the energetic inversion between the neutral and zwitterionic states when transitioning from the gas phase to an aqueous environment.

| Conformer State | Environment | Solvation Model | Relative | Boltzmann Population (%) |

| Conf-1 (Neutral) | Gas Phase | None | 0.00 | 98.5 |

| Conf-2 (Zwitterion) | Gas Phase | None | +15.42 | < 0.1 |

| Conf-1 (Neutral) | Aqueous | SMD (Water) | +4.15 | 0.1 |

| Conf-2 (Zwitterion) | Aqueous | SMD (Water) | 0.00 | 99.9 |

Phase 2: Chiroptical Stereochemical Validation (VCD & ECD)

The Causality of Vibrational Circular Dichroism

(2R,3S)-AHBA possesses two stereocenters. While Electronic Circular Dichroism (ECD) is sensitive to the global electronic environment, it often lacks the resolution to distinguish complex diastereomers of highly flexible aliphatic chains. Vibrational Circular Dichroism (VCD) probes the 3D spatial arrangement of the molecule through its vibrational modes, offering a highly granular, unambiguous stereochemical fingerprint[4]. By cross-referencing VCD with ECD, we establish a highly trustworthy assignment of the (2R,3S) absolute configuration[5].

Protocol 2: TD-DFT Chiroptical Simulation

-

State Selection: Select all zwitterionic conformers from Phase 1 with a Boltzmann population

. -

Magnetic/Electric Dipole Computation: Compute the rotational strengths using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/aug-cc-pVDZ level. This functional correctly captures long-range charge transfer excitations critical for ECD.

-

Spectral Broadening: Apply Lorentzian line-shape broadening (FWHM = 4–8 cm⁻¹) to the calculated rotational strengths to simulate the macroscopic VCD spectrum.

-

Validation Check: Compute the similarity index (

) between the Boltzmann-averaged theoretical spectrum and the experimental spectrum. A

Figure 1: Self-validating computational workflow for chiroptical stereochemical assignment.

Phase 3: Thermodynamic pKa Prediction via DFT

The Causality of Isodesmic Cycles

Predicting the macroscopic

Protocol 3: Isodesmic pKa Calculation

-

Reference Selection: Select L-threonine as the reference molecule (

for COOH). -

Free Energy Calculation: Compute the aqueous free energy (

) for the protonated and deprotonated states of both (2R,3S)-AHBA and L-threonine using the SMD model. -

Isodesmic Derivation: Calculate the target

using the relation: -

Validation Check: Calculate the

of water using the exact same level of theory. If the computed

Figure 2: Thermodynamic cycle for pKa calculation bypassing direct proton solvation errors.

Data Presentation: Computed vs. Experimental pKa

The use of the isodesmic cycle vastly improves the accuracy of the

| Functional Group | Experimental | Computed | Computed |

| ~2.15 | 1.85 | 2.12 | |

| ~9.30 | 9.85 | 9.35 |

Phase 4: Molecular Dynamics & Pharmacophore Modeling

To understand how the specific (2R,3S) stereochemistry influences target binding (e.g., within aminopeptidase active sites), static DFT must be bridged with explicit solvent Molecular Dynamics (MD).

Protocol 4: Parameterization and MD Production

-

Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges at the HF/6-31G(d) level to maintain compatibility with the AMBER force field.

-

Topology Generation: Map the (2R,3S)-AHBA structure to the General AMBER Force Field (GAFF2) parameters.

-

Solvation & Neutralization: Solvate the ligand-protein complex in a TIP3P water box with a 10 Å buffer. Neutralize the system using Na⁺/Cl⁻ ions.

-

Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms during a 100 ns production run. An RMSD plateauing with fluctuations

Å validates that the binding pose is stable and the force field parameters are physically sound.

Conclusion

The theoretical study of highly flexible, chiral small molecules like (2R,3S)-3-Amino-2-hydroxybutanoic acid demands a multi-tiered computational approach. By enforcing implicit solvation to capture zwitterionic states, cross-referencing VCD/ECD for absolute stereochemical validation, and utilizing isodesmic cycles for thermodynamic properties, researchers can generate highly accurate, self-validating data. This pipeline ensures that subsequent drug-design efforts are built upon a foundation of rigorous scientific integrity.

References

-

Stereospecific Synthesis of d-Isothreonine from l-Threonine - Oxford Academic Source: oup.com URL:[Link]

-

Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions Source: researchgate.net URL:[Link]

-

Marenich, A., Cramer, C. and Truhlar, D. (2009) Universal Solvation Model... Source: scirp.org URL:[Link]

-

Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides Source: nih.gov URL:[Link]

-

On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations Source: acs.org URL:[Link]

-

Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods Source: cas.cz URL:[Link]

-

Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules Source: researchgate.net URL:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Marenich, A., Cramer, C. and Truhlar, D. (2009) Universal Solvation Model Based on Solute Electron Density and a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113, 6378-6396. - References - Scientific Research Publishing [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereoselective Synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic Acid via D-Threonine Aldolase

Introduction

β-Hydroxy-α-amino acids are chiral building blocks of significant value in the pharmaceutical industry, serving as key synthons for various active pharmaceutical ingredients (APIs) and drug candidates.[1] Among these, (2R,3S)-3-Amino-2-hydroxybutanoic acid, also known as D-threonine, is a non-proteinogenic amino acid derivative with two chiral centers.[2][3] Traditional chemical synthesis of such molecules often requires multi-step procedures, complex protecting group strategies, and can suffer from low stereoselectivity.[4]

Biocatalysis offers a compelling alternative, providing highly selective, sustainable, and environmentally benign processes for the synthesis of these complex molecules.[5][6] Threonine aldolases (TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, have emerged as powerful tools for the asymmetric formation of carbon-carbon bonds.[7][8] Specifically, D-threonine aldolases (DTAs) catalyze the reversible aldol condensation of glycine and an aldehyde to produce D-β-hydroxy-α-amino acids.[2]

This application note provides a comprehensive guide to the stereoselective synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid from glycine and acetaldehyde using a recombinant D-threonine aldolase. We will detail the underlying enzymatic principles, provide a step-by-step protocol for synthesis and analysis, and discuss key parameters for process optimization.

Principle of the Method: The D-Threonine Aldolase Reaction

The core of this method is the stereoselective aldol addition of glycine to acetaldehyde, catalyzed by a D-threonine aldolase (DTA; EC 4.1.2.42).[2] This enzyme exhibits strict control over the stereochemistry at the α-carbon, exclusively forming the D-(2R)-configuration.

Mechanism and Cofactor Roles: The reaction mechanism is dependent on the pyridoxal-5'-phosphate (PLP) cofactor.[4] Glycine first forms a Schiff base with PLP in the enzyme's active site. This activates the α-carbon of glycine, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of acetaldehyde. DTAs also require a divalent metal cation, typically Mg²⁺ or Mn²⁺, which is crucial for catalytic activity and enzyme stability.[2][4]

The DTA guides the approach of the acetaldehyde molecule, leading to the preferential formation of the (3S)-configuration at the β-carbon, resulting in the desired (2R,3S)-threo-diastereomer.[4][9]

Sources

- 1. Identification and application of threonine aldolase for synthesis of valuable α-amino, β-hydroxy-building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enzyme-database.org [enzyme-database.org]

- 3. (2R,3S)-3-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 11332590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Analytical Methods for the Quantification of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

Introduction & Biological Significance

3-Amino-2-hydroxybutanoic acid (AHBA) is a highly polar, non-proteinogenic amino acid characterized by two adjacent chiral centers at the C2 and C3 positions. This structural configuration gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)[1]. Among these, the (2S,3R)-isomer, commonly known as L-isothreonine, serves as a critical chiral building block in the synthesis of , a potent inhibitor of aminopeptidase N (APN) and aminopeptidase B (APB)[2].

Because the pharmacological efficacy and target binding affinity of these protease inhibitors are strictly stereodependent, rigorous analytical methods are required to quantify AHBA isomers and determine enantiomeric/diastereomeric excess during drug development and active pharmaceutical ingredient (API) quality control[3].

Analytical Challenges & Methodological Rationale

Quantifying AHBA isomers presents two primary analytical challenges:

-

Absence of a Strong Chromophore: AHBA lacks conjugated pi-systems, rendering standard UV-Vis detection (e.g., 254 nm) ineffective and necessitating mass spectrometry (MS) or derivatization.

-

Stereochemical Complexity: Enantiomers ((2R,3R) vs. (2S,3S)) have identical physicochemical properties in achiral environments, requiring advanced chiral recognition mechanisms.

To overcome these challenges and establish a self-validating analytical system, laboratories must employ orthogonal techniques. We detail two field-proven approaches:

-

Method A (Indirect): Pre-column Derivatization with Marfey's Reagent. This approach utilizes. Causality: FDAA reacts with the primary amine of AHBA via nucleophilic aromatic substitution. Because FDAA is a homochiral L-enantiomer, it converts the four AHBA enantiomers into four distinct diastereomers. Unlike enantiomers, diastereomers possess different hydrophobicities and 3D conformations, allowing them to be baseline-resolved on a standard, highly robust achiral C18 reversed-phase column[4]. Furthermore, the dinitrophenyl group introduces a strong chromophore and significantly enhances electrospray ionization (ESI) efficiency.

-

Method B (Direct): Chiral LC-MS/MS. This method utilizes a macrocyclic glycopeptide chiral stationary phase (e.g., Teicoplanin). Causality: The chiral selector forms transient, energy-differentiated diastereomeric complexes with the AHBA isomers via a combination of hydrogen bonding, steric inclusion within its hydrophobic cavity, and dipole interactions. This enables direct separation without the variability introduced by sample derivatization.

Workflow Visualization

Analytical workflows for AHBA isomers: Direct chiral LC-MS/MS vs. Indirect FDAA derivatization.

Experimental Protocols

Protocol A: Indirect Quantification via Marfey's Reagent (FDAA)

Mechanism & Causality: The derivatization requires mildly basic conditions to deprotonate the primary amine of AHBA, increasing its nucleophilicity to attack the fluorinated carbon of FDAA. The reaction is subsequently quenched with acid to prevent degradation of the formed diastereomers and to neutralize the solution for reversed-phase compatibility.

Step-by-Step Procedure:

-

Aliquot 50 µL of the AHBA sample (approx. 100 µg/mL in water) into a 1.5 mL amber microcentrifuge tube (amber is used to prevent photodegradation of the dinitrophenyl group).

-

Add 100 µL of 1% (w/v) FDAA solution in acetone and 20 µL of 1 M NaHCO₃.

-

Incubate the mixture at 40°C for 60 minutes with continuous agitation (800 rpm). Critical Note: Elevated temperature accelerates the substitution, but exceeding 50°C may cause hydrolysis of the FDAA reagent, leading to artifact peaks.

-

Quench the reaction by adding 20 µL of 2 M HCl. The solution should turn from bright yellow to a slightly paler yellow, indicating neutralization.

-

Dilute the mixture with 810 µL of 50% aqueous acetonitrile, vortex thoroughly, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for LC-MS/MS analysis.

Protocol B: Direct Quantification via Chiral LC-MS/MS

Mechanism & Causality: Direct LC-MS/MS relies on a Chirobiotic T (Teicoplanin) column. The mobile phase must be carefully tuned—typically utilizing a polar ionic mode (PIM)—to optimize the hydrogen-bonding interactions between the AHBA stereocenters and the teicoplanin macrocycle without suppressing MS ionization.

Step-by-Step Procedure:

-

Dilute the underivatized AHBA sample to a final concentration of 10–100 ng/mL using Mobile Phase A (0.1% Formic acid in water).

-

Filter the sample through a 0.22 µm hydrophilic PVDF filter to remove particulates that could foul the chiral stationary phase.

-

Inject 5 µL onto the LC-MS/MS system, ensuring the column compartment is strictly maintained at 25°C to preserve the thermodynamics of the chiral transient complexes.

Data Presentation & Instrumental Parameters

Table 1: Chromatographic & MS/MS Parameters

| Parameter | Method A (Indirect FDAA) | Method B (Direct Chiral) |

| Analytical Column | C18 (2.1 x 100 mm, 1.7 µm) | Chirobiotic T (2.1 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient (20% to 80% B over 10 min) | Isocratic (typically 80% B) |

| Flow Rate | 0.3 mL/min | 0.2 mL/min |

| Ionization Mode | ESI Negative | ESI Positive |

Table 2: MRM Transitions for AHBA Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AHBA (Underivatized) | 120.1 [M+H]⁺ | 74.1 | 15 |

| FDAA-AHBA Derivative | 370.1 [M-H]⁻ | 253.1 | 25 |

Trustworthiness & Self-Validating Quality Control

To ensure the absolute trustworthiness of the assay, a self-validating system must be implemented within every analytical batch:

-

System Suitability Testing (SST): A synthetic mixture containing all four stereoisomers must be injected at the start of the sequence. The system is only deemed suitable if the critical pair resolution (

) is > 1.5.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Elution Order Confirmation: Because MS cannot distinguish between stereoisomers by mass alone, enantiopure standards—such as synthetically isolated ((2R,3S)-AHBA)—must be spiked into the racemic mixture to definitively map retention times to specific stereoisomers[5].

-

Matrix Effect Evaluation: For LC-MS/MS, post-column infusion of the analyte during a blank matrix run is required to identify ionization suppression or enhancement zones, ensuring that the quantification is not skewed by co-eluting matrix components.

References

1.[1] Jin Hwan Lee et al. "Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids." Bioscience, Biotechnology, and Biochemistry. URL: [Link] 2.[5] T. Miyazawa et al. "D-Isothreonine, (2R,3S)-3-amino-2-hydroxybutanoic acid." Chemistry Letters. URL: [Link] 3.[2] "The Review of the Synthesis of Bestatin, an Effective Inhibitor of Aminopeptidase N." Current Medicinal Chemistry (via ResearchGate). URL: [Link] 4.[3] "Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids." US Patent 4281180A. URL: 5.[4] "(2S,3S)-methyl 3-hydroxy-2-(tritylamino)butanoate." MolAid. URL: [Link]

Sources

- 1. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4281180A - Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them - Google Patents [patents.google.com]

- 4. (2S,3S)-methyl 3-hydroxy-2-(tritylamino)butanoate - CAS号 728877-98-3 - 摩熵化学 [molaid.com]

- 5. academic.oup.com [academic.oup.com]

Introduction: The Significance of Stereoisomerism in 3-Amino-2-Hydroxybutanoic Acid

An In-Depth Technical Guide to the Chiral Separation of 3-Amino-2-Hydroxybutanoic Acid Enantiomers by HPLC

3-Amino-2-hydroxybutanoic acid, commonly known as threonine, is an essential amino acid characterized by the presence of two chiral centers. This structural feature gives rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. In biological systems, these stereoisomers can exhibit markedly different physiological and toxicological properties. L-threonine is the naturally occurring and biologically active form, while its D-enantiomer can be found in various organisms and has implications in pharmacology and nutrition.[1] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance in pharmaceutical development, food science, and biomedical research.

High-Performance Liquid Chromatography (HPLC) stands as a versatile and robust analytical technique for achieving the challenging task of chiral resolution.[2] This guide provides a detailed exploration of the principles and methodologies for the successful chiral separation of 3-amino-2-hydroxybutanoic acid enantiomers, offering comprehensive protocols for both direct and indirect approaches.

Pillar 1: The Core Principles of Chiral Recognition in HPLC

The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] HPLC overcomes this by introducing a chiral element into the chromatographic system, which allows for the formation of transient diastereomeric complexes with different interaction energies, thus enabling separation. This can be achieved through two primary strategies:

Direct Chiral Separation: The Role of the Chiral Stationary Phase (CSP)

The direct method is often preferred due to its simplicity, as it avoids the need for sample derivatization.[1] This approach relies on a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the surface of the silica support.[3] As the enantiomeric mixture passes through the column, the individual enantiomers interact differently with the CSP, leading to different retention times.

For polar, zwitterionic molecules like 3-amino-2-hydroxybutanoic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[1] These phases, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[1] This compatibility is crucial for creating the necessary interactions—such as hydrogen bonding, ionic interactions, and steric hindrance—that drive chiral recognition and separation of underivatized amino acids.[1]

Indirect Chiral Separation: Pre-Column Derivatization

The indirect method involves a chemical reaction that converts the enantiomeric pair into a pair of diastereomers using a chiral derivatizing agent (CDA).[3] These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., a C18 column).[4]

This approach offers several advantages: it can enhance the detectability of the analyte, especially if the CDA is a fluorophore like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and it circumvents the need for specialized and often more expensive chiral columns.[5] However, the derivatization step adds complexity to the workflow and requires careful optimization to ensure complete reaction without racemization.[1]

Application Protocol I: Direct Enantioseparation of Underivatized 3-Amino-2-Hydroxybutanoic Acid

This protocol details the direct separation of 3-amino-2-hydroxybutanoic acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase. This method is advantageous for its simplicity and compatibility with mass spectrometry (MS).

Experimental Workflow for Direct Separation

Caption: Workflow for direct chiral HPLC separation.

Methodology

1. Materials and Reagents:

-

DL-Threonine standard (and individual stereoisomers if available)

-

Astec® CHIROBIOTIC® T column (or equivalent macrocyclic glycopeptide CSP)[1]

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid or Acetic Acid (optional, for mobile phase modification)

2. Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

UV Detector or Mass Spectrometer.

3. Detailed Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Methanol and Water. A typical starting point is 80:20 (v/v) Methanol:Water.

-

Rationale: The concentration of the organic modifier is a critical parameter. For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with a higher concentration of the organic modifier.[1]

-

Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 3-amino-2-hydroxybutanoic acid standard or sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

-

-

HPLC System Configuration and Execution:

-

Install the Astec® CHIROBIOTIC® T column in the column oven.

-

Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Recommended HPLC Parameters

| Parameter | Recommended Setting |

| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol / Water (80:20, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 - 20 µL |

| Detection | UV at 205 nm or MS (ESI+) |

Application Protocol II: Indirect Enantioseparation via Pre-Column Derivatization

This protocol outlines the separation of 3-amino-2-hydroxybutanoic acid enantiomers after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by analysis on a standard reversed-phase column.

Experimental Workflow for Indirect Separation

Caption: Workflow for indirect chiral HPLC separation.

Methodology

1. Materials and Reagents:

-

DL-Threonine standard

-

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

-

Borate Buffer (pH ~8-9)

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Trifluoroacetic Acid (TFA) or Formic Acid

2. Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

Fluorescence Detector.

-

Heating block or water bath.

3. Detailed Step-by-Step Protocol:

-

Derivatization Procedure:

-

In a microcentrifuge tube, mix the threonine sample solution with a solution of NBD-F in a suitable buffer (e.g., borate buffer).

-

Heat the mixture at approximately 60 °C for 5-10 minutes to facilitate the derivatization reaction.

-

Cool the reaction mixture and quench with a suitable reagent if necessary.

-

Rationale: The reaction with NBD-F attaches a fluorescent and chromophoric tag to the amino group of threonine, significantly enhancing detection sensitivity.

-

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Water with 0.1% TFA.

-

Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Degas both mobile phases before use.

-

-

HPLC System Configuration and Execution:

-

Install the C18 column and equilibrate with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for NBD-derivatives (e.g., Ex: 470 nm, Em: 530 nm).

-

Inject the derivatized sample and start the gradient elution.

-

Recommended HPLC Parameters

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% TFA |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) |

Troubleshooting and Method Optimization

Achieving optimal chiral separation often requires fine-tuning of the chromatographic conditions.

Troubleshooting Logic

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Application Notes and Protocols for the Large-Scale Production of (2R,3S)-3-Amino-2-hydroxybutanoic Acid

Introduction: The Significance of (2R,3S)-3-Amino-2-hydroxybutanoic Acid

(2R,3S)-3-Amino-2-hydroxybutanoic acid, a specific stereoisomer of 3-amino-2-hydroxybutanoic acid, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. Its unique stereochemistry makes it a valuable precursor for the synthesis of complex molecules, including certain antibiotics and other therapeutic agents. The precise arrangement of its amino and hydroxyl groups is critical for its biological activity and efficacy in downstream applications. This document provides a comprehensive guide to the large-scale production of (2R,3S)-3-Amino-2-hydroxybutanoic acid, detailing both a fermentative and a chemical synthesis route, along with protocols for purification and quality control.

The large-scale availability of enantiomerically pure (2R,3S)-3-Amino-2-hydroxybutanoic acid is a critical bottleneck for its broader application. Therefore, robust and economically viable manufacturing processes are essential. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the chosen methodologies.

Strategic Overview of Production: A Dual-Pronged Approach

The industrial production of (2R,3S)-3-Amino-2-hydroxybutanoic acid can be approached through two primary methodologies: microbial fermentation and stereoselective chemical synthesis. The choice between these routes often depends on factors such as cost of raw materials, desired scale of production, and the availability of specialized equipment and expertise.

-

Microbial Fermentation: This approach leverages the metabolic machinery of microorganisms to produce the target molecule, often with high stereoselectivity. It is generally considered a more environmentally benign and sustainable method.[]

-

Stereoselective Chemical Synthesis: This route offers a high degree of control over the reaction pathway and can be advantageous for producing specific stereoisomers. Synthesis from readily available chiral precursors, such as carbohydrates, is a common strategy.[2][3]

This guide will detail a scalable protocol for both a fermentative and a chemical synthesis approach, allowing for a comprehensive evaluation based on specific production needs.

Part 1: Large-Scale Production via Microbial Fermentation

Fermentation is a widely adopted method for the industrial production of amino acids due to its cost-effectiveness and ability to produce the desired L-form of amino acids, which often avoids complex purification steps.[4][5]

Bioreactor Design and Operation

The heart of the fermentation process is the bioreactor, which must provide a controlled environment for microbial growth and product formation.[6] For large-scale production of (2R,3S)-3-Amino-2-hydroxybutanoic acid, a continuous stirred-tank bioreactor (CSTR) is recommended.

Key Bioreactor Specifications for a 10,000 L Production Scale:

| Parameter | Specification | Rationale |

| Vessel Material | 316L Stainless Steel | High resistance to corrosion and compatible with sterilization procedures. |

| Working Volume | 7,500 L | Provides adequate headspace for foam control and gas disengagement. |

| Agitation System | Dual Rushton Turbine Impellers | Ensures proper mixing of cells, nutrients, and oxygen.[7] |

| Aeration System | Ring Sparger | Provides efficient oxygen transfer to the culture medium.[6] |

| Sensors | pH, Dissolved Oxygen (DO), Temperature, Foam | For real-time monitoring and control of critical process parameters.[5] |

| Sterilization | Steam-in-Place (SIP) | Ensures a sterile environment to prevent contamination. |

Fermentation Protocol

This protocol outlines a fed-batch fermentation process, which is a common operational mode in the amino acid industry to achieve high cell densities and product yields.[8]

Step-by-Step Protocol:

-

Inoculum Preparation: A well-characterized, high-producing microbial strain (e.g., a genetically engineered E. coli or Corynebacterium glutamicum) is cultivated in a series of progressively larger seed fermenters to generate a sufficient volume of healthy and active inoculum.

-

Bioreactor Sterilization: The production bioreactor is sterilized using steam-in-place (SIP) at a minimum of 121°C for 20 minutes.

-

Medium Preparation and Inoculation: The sterile fermentation medium, containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia), and essential minerals and growth factors, is transferred to the bioreactor. The bioreactor is then inoculated with the seed culture.

-

Fermentation Process: The fermentation is carried out under controlled conditions:

-

Temperature: Maintained at the optimal growth temperature for the specific microbial strain (typically 30-37°C).

-

pH: Controlled at a setpoint (e.g., 7.0) through the automated addition of an acid (e.g., H₂SO₄) or base (e.g., NH₄OH).

-

Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

-

Feeding: A concentrated feed solution containing the primary carbon source is fed into the bioreactor at a controlled rate to maintain a low substrate concentration, which can prevent overflow metabolism and increase product yield.

-

-

Monitoring and Control: Throughout the fermentation, key parameters are continuously monitored and controlled. Samples are taken at regular intervals to measure cell density, substrate consumption, and product formation.

-

Harvesting: Once the desired product concentration is reached, the fermentation broth is harvested for downstream processing.

Downstream Processing and Purification

The recovery and purification of the target amino acid from the complex fermentation broth is a critical and often costly part of the overall process.[9][10]

Workflow for Purification:

Purification Workflow

Step-by-Step Protocol:

-

Cell Removal: The first step is to separate the microbial cells from the fermentation broth. This is typically achieved using industrial-scale centrifuges or microfiltration systems.[10]

-

Ion-Exchange Chromatography: The cell-free supernatant is then subjected to ion-exchange chromatography, which is a highly effective method for purifying amino acids.[11]

-

Column: A large-scale column packed with a strongly acidic cation exchange resin is used.

-

Loading: The supernatant is loaded onto the column, where the positively charged amino acid binds to the negatively charged resin.

-

Washing: The column is washed with a buffer to remove unbound impurities.

-

Elution: The bound amino acid is eluted from the column by changing the pH or increasing the salt concentration of the mobile phase.

-

-